Product packaging for 1,3-Bis(4-methoxyphenyl)propan-1-one(Cat. No.:CAS No. 20615-47-8)

1,3-Bis(4-methoxyphenyl)propan-1-one

Cat. No.: B191116
CAS No.: 20615-47-8
M. Wt: 270.32 g/mol
InChI Key: RBUUTPKKWGVWCJ-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)propan-1-one (CAS Number: 20615-47-8) is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.32 . It is a solid with a melting point of 42-43 °C . This compound is part of a broader class of diarylpropanones and structurally related to chalcones and dihydrochalcones, which are recognized as important scaffolds in medicinal chemistry and materials science . Researchers value these structures for their role as synthetic intermediates and for their potential bioactive properties. Studies on analogous chalcone and dihydrochalcone compounds have demonstrated significant anti-inflammatory activity by inhibiting the production of key cytokines and inflammatory mediators such as NO, TNF-α, and IL-6, suggesting a potential research pathway for this compound in pharmacological investigations . Furthermore, related 1,3-diarylpropan-1-one structures serve as key intermediates in organic synthesis. For instance, they can undergo further functionalization, such as aza-Michael additions with N-heterocycles, to yield β-azolyl ketones, which are compounds of interest for developing new fungicidal or bactericidal agents . As a building block, it can be utilized in the development of more complex molecules for various research applications, including polymer chemistry and the creation of novel functional materials. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O3 B191116 1,3-Bis(4-methoxyphenyl)propan-1-one CAS No. 20615-47-8

Properties

IUPAC Name

1,3-bis(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H18O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RBUUTPKKWGVWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00292488
Record name 1,3-Bis(4-methoxyphenyl)propan-1-one
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Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20615-47-8
Record name 1,3-Bis(4-methoxyphenyl)-1-propanone
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Record name 1,3-Bis(4-methoxyphenyl)propan-1-one
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Advanced Synthetic Methodologies for 1,3 Bis 4 Methoxyphenyl Propan 1 One

Palladium-Catalyzed Multicomponent Cascade Reactions for 1,3-Bis(4-methoxyphenyl)propan-1-one Synthesis

Mechanistic Insights into Catalyst Action

The mechanism of palladium-catalyzed hydrogenation of an alkene, such as the double bond in the chalcone (B49325) precursor to this compound, generally follows the Horiuti-Polanyi mechanism. uu.nl The process occurs on the surface of the palladium metal catalyst and can be broken down into the following key steps:

Adsorption of Reactants: Both the hydrogen gas (H₂) and the chalcone molecule adsorb onto the surface of the palladium catalyst. The chalcone coordinates to the metal surface through its π-system of the carbon-carbon double bond. masterorganicchemistry.com

Activation of Hydrogen: The adsorbed H₂ molecule undergoes dissociative chemisorption on the palladium surface, breaking the H-H bond to form two adsorbed hydrogen atoms (palladium hydrides). masterorganicchemistry.com

Stepwise Hydrogen Transfer: One of the adsorbed hydrogen atoms is transferred to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate that remains bonded to the palladium surface.

Second Hydrogen Transfer and Desorption: A second hydrogen atom is then transferred to the other carbon atom of the original double bond. This completes the reduction, and the resulting saturated product, this compound, has a weaker affinity for the catalyst surface and desorbs, regenerating the active catalytic site for the next cycle. masterorganicchemistry.com

The reaction typically results in the syn-addition of the two hydrogen atoms, meaning they add to the same face of the double bond. masterorganicchemistry.com

In the context of palladium-catalyzed C-N cross-coupling reactions, which share some mechanistic principles with other palladium-catalyzed processes, kinetic studies have been instrumental in elucidating the catalytic cycle. mit.edu Such studies often reveal the resting state of the catalyst and can help identify the rate-determining step. mit.edunih.gov For the hydrogenation of chalcones, the rate can be influenced by factors such as substrate concentration, hydrogen pressure, and the nature of the catalyst support.

Optimization of Reaction Parameters and Product Yields

ParameterVariationEffect on Yield and SelectivityReference
Catalyst 5% Pd/C, 10% Pd/C, Pd(OH)₂/C (Pearlman's catalyst)Higher catalyst loading can increase reaction rate but may also lead to over-reduction of the carbonyl group. Pearlman's catalyst can sometimes offer higher activity. mdpi.com mdpi.com
Solvent Ethanol (B145695), Methanol, Ethyl acetate, DioxaneThe choice of solvent can affect the solubility of the substrate and the activity of the catalyst. Alcohols are commonly used. jove.comnih.gov jove.comnih.gov
Temperature Room Temperature to 80 °CHigher temperatures generally increase the reaction rate, but can also lead to side reactions and reduced selectivity. Room temperature is often sufficient. nih.gov nih.gov
Hydrogen Pressure Balloon pressure to 100 atmIncreased hydrogen pressure can accelerate the reaction but also increases the risk of over-reduction. For simple hydrogenations, balloon pressure is often adequate. jove.commdpi.com jove.commdpi.com
Base (optional) Triethylamine, Potassium CarbonateIn some palladium-catalyzed reactions, a base is added to facilitate certain steps. For hydrogenation, it is not always necessary.

This table is a representative summary based on typical conditions for chalcone hydrogenation and may not reflect optimized conditions for the specific synthesis of this compound.

Preparation of Precursor Chalcones for Dihydrochalcone (B1670589) Synthesis

The synthesis of the dihydrochalcone this compound is critically dependent on the efficient preparation of its α,β-unsaturated ketone precursor, (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one. This chalcone is typically synthesized via a condensation reaction between an appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025).

Base-Catalyzed Condensation Reactions (e.g., Claisen-Schmidt)

The most common and straightforward method for the synthesis of (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one is the Claisen-Schmidt condensation. wikipedia.org This reaction involves the base-catalyzed reaction between 4-methoxyacetophenone and 4-methoxybenzaldehyde. rasayanjournal.co.in

The reaction mechanism proceeds via an aldol (B89426) condensation pathway:

Enolate Formation: A strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of 4-methoxyacetophenone to form a resonance-stabilized enolate. rasayanjournal.co.in

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.

Aldol Addition Product: This attack forms an alkoxide intermediate, which is then protonated by a protic solvent (often ethanol or water) to yield a β-hydroxy ketone (an aldol addition product).

Dehydration: Under the basic reaction conditions and often with heating, this aldol adduct readily undergoes dehydration (loss of a water molecule) to form the more stable, conjugated α,β-unsaturated ketone, which is the desired chalcone.

The use of a base catalyst such as NaOH can lead to high yields of the chalcone product. rasayanjournal.co.in

Mechanochemical Approaches in Chalcone Preparation

In recent years, mechanochemistry has emerged as a green and efficient alternative to traditional solvent-based synthesis. frontiersin.org This technique involves the use of mechanical force, such as grinding or ball milling, to initiate and sustain chemical reactions, often in the absence of a solvent. frontiersin.orgrsc.org

For the synthesis of chalcones, mechanochemical methods often employ a solid base catalyst, such as potassium hydroxide (KOH), which is ground together with the solid reactants (4-methoxyacetophenone and 4-methoxybenzaldehyde). rasayanjournal.co.in This solvent-free approach offers several advantages, including reduced waste, shorter reaction times, and often simpler work-up procedures. frontiersin.org

Green Chemistry Metrics in Precursor Synthesis

The synthesis of the chalcone precursor can be evaluated using green chemistry metrics to assess its environmental impact and sustainability. frontiersin.org Some key metrics include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The Claisen-Schmidt condensation has a relatively high atom economy, with the only major byproduct being water.

E-Factor (Environmental Factor): The E-factor is the ratio of the mass of waste generated to the mass of the desired product. Solvent-free mechanochemical methods for chalcone synthesis can significantly reduce the E-factor by eliminating the bulk of the waste, which is often the solvent. frontiersin.org

Reaction Mass Efficiency (RME): RME is the percentage of the mass of the reactants that ends up in the product. It provides a more comprehensive measure of the efficiency of a reaction than just the percentage yield.

The adoption of greener synthetic routes, such as microwave-assisted synthesis or the use of ionic liquids as catalysts and reaction media, is also being explored to improve the sustainability of chalcone synthesis. frontiersin.orgmdpi.com These methods aim to reduce energy consumption and the use of volatile and hazardous organic solvents. frontiersin.orgrjpn.org

Regioselective Synthesis of Analogous Aryl-Propanone Systems

The synthesis of aryl-propanone systems, such as this compound, requires precise control over the placement of functional groups on both the propane (B168953) chain and the aromatic rings. Regioselectivity, the ability to control the specific position at which a chemical reaction occurs, is therefore of paramount importance in developing efficient synthetic routes for these compounds and their analogues. Advanced methodologies focus on strategies that allow for the unambiguous introduction of the carbonyl group and the desired substitution patterns on the aryl moieties.

Strategies for Carbonyl Group Introduction

The introduction of the ketone functional group at the C1 position of the propane backbone is a critical step in the synthesis of 1,3-diaryl-propan-1-ones. Several key strategies have been developed to achieve this transformation with high efficiency and control.

Friedel-Crafts Acylation

A primary and classical method for forming aryl ketones is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst. sigmaaldrich.com For the synthesis of a 1,3-diaryl-propanone, an appropriately substituted aromatic compound, such as anisole (B1667542), can be reacted with a 3-aryl-propanoyl chloride. The reaction proceeds via an acylium ion electrophile, which attacks the electron-rich aromatic ring. thieme.com The presence of an activating group, like the methoxy (B1213986) group in anisole, directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions, thus ensuring high regioselectivity. thieme.commsu.edu A stoichiometric amount of the Lewis acid catalyst is often necessary because both the reactant and the product ketone can form complexes with it. organic-chemistry.orgthieme.com

Table 1: Selected Catalysts and Conditions for Friedel-Crafts Acylation.
CatalystAcylating AgentTypical SolventKey Features
Aluminum Trichloride (AlCl₃)Acyl ChlorideDichloromethane, 1,2-DichloroethaneClassic, highly reactive catalyst; requires stoichiometric amounts. thieme.com
Ferric Chloride (FeCl₃)Acyl ChlorideNone (solvent-free) or Chlorinated SolventsCommonly used, effective Lewis acid. nih.gov
Zinc Chloride (ZnCl₂)Organotin Enolates/α-ChloroketonesNot specifiedCatalyzes cross-coupling for γ-diketone synthesis. acs.org
Indium Triflate (In(OTf)₃)Acid AnhydrideIonic LiquidRepresents a "greener" approach with recyclable catalyst systems. organic-chemistry.org

Synthesis via Chalcone Intermediates

An alternative and highly versatile two-step approach involves the synthesis and subsequent reduction of chalcones (1,3-diaryl-2-propen-1-ones). Chalcones are readily prepared via a base-catalyzed Claisen-Schmidt condensation between an aryl methyl ketone (e.g., 4-methoxyacetophenone) and an aromatic aldehyde (e.g., 4-methoxybenzaldehyde). scispace.comrsc.orgnih.gov This method establishes the core 1,3-diarylpropane skeleton. bas.bg The resulting α,β-unsaturated ketone can then be selectively reduced at the carbon-carbon double bond to yield the desired saturated propanone. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common and effective method for this reduction, leaving the carbonyl group intact. This strategy offers excellent control as the positions of the substituents are defined by the choice of the initial ketone and aldehyde. researchgate.net

Table 2: Synthesis of Aryl-Propanones via Chalcone Reduction.
Chalcone PrecursorReduction Reagent/CatalystSolventProduct Type
1,3-Bis(4-methoxyphenyl)prop-2-en-1-oneH₂, Pd/CEthanol or Ethyl AcetateThis compound
1-Phenyl-3-(4-methoxyphenyl)prop-2-en-1-oneH₂, Pd/CMethanol1-Phenyl-3-(4-methoxyphenyl)propan-1-one
1-(4-Chlorophenyl)-3-phenylprop-2-en-1-oneH₂, Raney NickelDioxane1-(4-Chlorophenyl)-3-phenylpropan-1-one

Control of Aromatic Substitution Patterns

Achieving the correct substitution pattern on the aryl rings is crucial for the synthesis of specific target molecules like this compound. This control is typically managed by either leveraging the inherent directing effects of substituents in electrophilic aromatic substitution or by employing modern cross-coupling reactions that form C-C bonds with absolute regiochemical precision.

Directing Effects of Substituents

In methods like Friedel-Crafts acylation, the regiochemical outcome is governed by the electronic properties of the substituents already present on the aromatic ring. msu.edu Electron-donating groups (EDGs) such as methoxy (–OCH₃) or alkyl groups are ortho, para-directors, meaning they activate the positions ortho and para to themselves for electrophilic attack. msu.edumasterorganicchemistry.com Conversely, electron-withdrawing groups (EWGs) like nitro (–NO₂) or carbonyl groups are meta-directors. youtube.com For the synthesis of this compound, the powerful ortho, para-directing effect of the methoxy group on the anisole ring ensures that acylation occurs at the desired para position, which is sterically more accessible than the ortho positions. thieme.com The order of synthetic steps is critical; for instance, performing a Friedel-Crafts reaction on a ring that already contains a deactivating group is generally difficult. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

For unambiguous control over the substitution pattern, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful alternative. mdpi.comlibretexts.org The Suzuki reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgresearchgate.netyoutube.com This method can be adapted to synthesize aryl ketones by using acyl chlorides as the electrophilic partner. mdpi.com For example, to construct the ketone moiety with a specific substitution pattern, a substituted arylboronic acid can be coupled with a substituted benzoyl chloride. This approach bypasses the limitations and potential side-reactions of electrophilic aromatic substitution, allowing for the synthesis of complex biaryl ketones and related structures with precisely defined regiochemistry. acs.org

Table 3: Example Components for Suzuki Coupling to Form Aryl Ketones.
Organoboron ReagentElectrophile PartnerPalladium Catalyst/LigandResulting Ketone Structure
4-Methoxyphenylboronic acid4-Bromobenzoyl chloridePd₂(dba)₃ / JohnPhos4-Methoxy-4'-bromobenzophenone
Phenylboronic acid4-Bromobenzoyl chloridePd₂(dba)₃ / K₂CO₃4-Bromobenzophenone. mdpi.com
Arylboronic acidUnactivated Aryl Chloride(IPr)PdCl(η²-N,C-C₁₂H₇NMe₂)Di- and tri-ortho-substituted biaryls. acs.org

Chemical Reactivity and Transformation Pathways of 1,3 Bis 4 Methoxyphenyl Propan 1 One

Electrophilic and Nucleophilic Reactions of the Carbonyl Group

The carbonyl group is a primary site of reactivity in 1,3-Bis(4-methoxyphenyl)propan-1-one, susceptible to attack by both nucleophiles and electrophiles at the carbon and oxygen atoms, respectively.

Reduction Chemistry to Form Hydroxyl Derivatives

The ketone functionality can be readily reduced to a secondary alcohol, yielding 1,3-Bis(4-methoxyphenyl)propan-1-ol. This transformation can be achieved using a variety of reducing agents.

Catalytic Hydrogenation:

A common and efficient method for this reduction is catalytic hydrogenation. While specific studies on this compound are not extensively documented in readily available literature, the reduction of similar ketones is well-established. For instance, the catalytic hydrogenation of methoxypropiophenone to 1-(4-methoxyphenyl)propanol is effectively carried out using Raney nickel as a catalyst. masterorganicchemistry.com This process typically involves reacting the ketone with hydrogen gas in the presence of the catalyst. The high surface area of Raney nickel, with adsorbed hydrogen, facilitates the addition of hydrogen across the carbonyl double bond. nih.gov The reaction is generally carried out under mild temperature and pressure conditions, offering high yields of the corresponding alcohol. masterorganicchemistry.com

Hydride Reductions:

Alternatively, metal hydride reagents are widely used for the reduction of ketones. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively convert the carbonyl group to a hydroxyl group. bldpharm.com Sodium borohydride is a milder reagent, often used in alcoholic solvents, and would selectively reduce the ketone in the presence of other less reactive functional groups. Lithium aluminum hydride is a much stronger reducing agent and would also effectively perform the reduction, typically in an aprotic solvent like diethyl ether or tetrahydrofuran.

ReagentProductTypical Conditions
H₂/Raney Ni1,3-Bis(4-methoxyphenyl)propan-1-olSolvent (e.g., ethanol), room temperature/mild heat
NaBH₄1,3-Bis(4-methoxyphenyl)propan-1-olProtic solvent (e.g., methanol, ethanol)
LiAlH₄1,3-Bis(4-methoxyphenyl)propan-1-olAprotic solvent (e.g., diethyl ether, THF)

Condensation and Addition Reactions

The carbonyl group and the adjacent α-protons of this compound allow for various condensation and addition reactions, which are fundamental for carbon-carbon bond formation.

Aldol (B89426) Condensation:

The presence of α-hydrogens on the carbon atom adjacent to the carbonyl group makes this compound a suitable substrate for aldol-type reactions. For example, in a related reaction, 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one can be synthesized through a base-catalyzed aldol condensation of acetone (B3395972) with 4-methoxybenzaldehyde. nih.govaxios-research.com This suggests that this compound could act as a nucleophile (as its enolate) or an electrophile in aldol reactions.

Wittig Reaction:

The Wittig reaction provides a powerful method for converting ketones into alkenes. rsc.orgyoutube.com In this reaction, a phosphorus ylide (Wittig reagent) attacks the carbonyl carbon of this compound. This leads to the formation of a betaine (B1666868) intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide. researchgate.netorgsyn.org The structure of the resulting alkene would depend on the specific Wittig reagent used. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 1,3-bis(4-methoxyphenyl)-1-propene.

Grignard and Organolithium Reactions:

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are strong nucleophiles that readily add to the electrophilic carbonyl carbon of ketones. researchgate.netsigmaaldrich.com The reaction of this compound with a Grignard reagent would result in the formation of a tertiary alcohol after acidic workup. The specific alcohol formed would depend on the R-group of the Grignard reagent.

Reaction TypeReagentProduct Type
Aldol CondensationBase/Acid, another carbonyl compoundβ-hydroxy ketone or α,β-unsaturated ketone
Wittig ReactionPhosphorus ylide (e.g., Ph₃P=CHR)Alkene
Grignard ReactionGrignard reagent (R-MgX)Tertiary alcohol

Aromatic Substitution Reactions on the Methoxyphenyl Moieties

The two methoxyphenyl rings in this compound are susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. nih.gov

Oxidation Pathways of Methoxy Groups

While direct oxidation of the methoxy group is not a common transformation, the ether linkage can be cleaved under specific oxidative conditions or, more commonly, through demethylation followed by oxidation of the resulting phenol.

Demethylation:

A standard method for the cleavage of aryl methyl ethers is treatment with strong Lewis acids like boron tribromide (BBr₃). bldpharm.com This reaction would convert the methoxy groups of this compound into hydroxyl groups, yielding 1,3-bis(4-hydroxyphenyl)propan-1-one. The reaction proceeds through the formation of an oxonium ion intermediate, followed by nucleophilic attack of the bromide ion on the methyl group. bldpharm.com

Oxidative Demethylation:

In some biological systems and with specific catalysts, oxidative N-demethylation of N,N-dimethylanilines has been observed, which proceeds via a radical cation intermediate. While less common for methoxy groups in synthetic chemistry, similar principles could apply under specific enzymatic or biomimetic catalytic conditions.

Reagent/ConditionTransformationProduct
BBr₃Demethylation1,3-Bis(4-hydroxyphenyl)propan-1-one
Oxidative CatalystsPotential Oxidative DemethylationPhenolic derivatives

Halogenation and Related Functionalizations

The electron-rich nature of the methoxyphenyl rings makes them readily undergo halogenation.

Bromination:

The bromination of anisole (B1667542), a model for the methoxyphenyl moieties, occurs readily, even without a Lewis acid catalyst, due to the activating nature of the methoxy group. nih.gov The reaction of this compound with bromine (Br₂) in a solvent like acetic acid would be expected to yield products where bromine atoms are substituted at the ortho positions to the methoxy groups (i.e., at the 3 and 3' positions). The para positions are already substituted. Due to steric hindrance from the methoxy group, the para-bromo product is typically the major product in the bromination of anisole; however, in this case, only ortho substitution is possible. nih.gov

Nitration:

Nitration can be achieved by treating the compound with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. Given the activating nature of the methoxy groups, nitration would be expected to occur at the ortho positions of both aromatic rings. However, nitration of highly activated rings can sometimes lead to polysubstitution or side reactions if not carefully controlled. researchgate.net

ReactionReagentExpected Major Product(s)
BrominationBr₂/Acetic Acid1,3-Bis(3-bromo-4-methoxyphenyl)propan-1-one
NitrationHNO₃/H₂SO₄1,3-Bis(3-nitro-4-methoxyphenyl)propan-1-one

Reactivity of the Propanone Backbone

The propane (B168953) chain of this compound also possesses sites of reactivity, particularly the α- and β-methylene groups.

α-Functionalization:

The methylene group alpha to the carbonyl (the C2 position) is activated by the adjacent electron-withdrawing carbonyl group, making its protons acidic. This allows for deprotonation to form an enolate, which can then react with various electrophiles. For instance, α-bromination can be achieved using a reagent like N-bromosuccinimide (NBS) under appropriate conditions.

Oxidation of the Benzylic Methylene Group:

The methylene group at the C3 position is benzylic, meaning it is adjacent to an aromatic ring. Benzylic C-H bonds are weaker than typical aliphatic C-H bonds and are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions could potentially cleave the molecule or lead to over-oxidation. However, more selective reagents can be used to oxidize the benzylic methylene to a carbonyl group, which would lead to the formation of a 1,3-dicarbonyl compound, 1,3-bis(4-methoxyphenyl)propane-1,3-dione.

PositionReaction TypeReagent ExamplePotential Product
C2 (α-methylene)α-HalogenationN-Bromosuccinimide (NBS)2-Bromo-1,3-bis(4-methoxyphenyl)propan-1-one
C3 (β-methylene)Benzylic OxidationSelective Oxidizing Agent1,3-Bis(4-methoxyphenyl)propane-1,3-dione

Alkylation and Acylation Reactions

The presence of acidic protons at the C2 position allows for the alkylation and acylation of this compound. These reactions typically proceed through the formation of an enolate intermediate by treatment with a suitable base. masterorganicchemistry.comlibretexts.org The resulting nucleophilic enolate can then react with electrophiles such as alkyl halides or acyl chlorides in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orgyoutube.com

Common bases for generating the enolate include sodium hydride (NaH) or lithium diisopropylamide (LDA). masterorganicchemistry.com The choice of base and reaction conditions can influence the outcome, particularly in ketones with multiple possible enolization sites. For ketones like this compound, deprotonation is expected to occur exclusively at the C2 position.

An alternative, milder method for achieving α-alkylation and α-acylation involves the formation of an enamine intermediate. libretexts.org This approach, known as the Stork enamine synthesis, involves reacting the ketone with a secondary amine (e.g., pyrrolidine, morpholine) to form an enamine, which is a neutral nucleophile. The enamine then reacts with the electrophile, followed by hydrolysis to regenerate the ketone, now functionalized at the alpha position. libretexts.org This method avoids the use of strong bases and can prevent side reactions. libretexts.org

Table 1: Representative Alkylation and Acylation Reactions

Reaction TypeReagentsProduct StructureDescription
Alkylation 1. Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X)The enolate, formed by deprotonation at the α-carbon, acts as a nucleophile, displacing the halide from the alkyl halide to form a C-C bond. masterorganicchemistry.comyoutube.com
Acylation 1. Base (e.g., NaH, LDA) 2. Acyl Chloride (RCOCl)The enolate attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a β-dicarbonyl compound. libretexts.org

Rearrangement Processes

Aryl alkyl ketones can undergo several notable rearrangement reactions, which alter the fundamental carbon skeleton or the position of functional groups.

One such relevant transformation is the Willgerodt-Kindler reaction . This reaction converts an aryl alkyl ketone into a terminal thioamide upon treatment with elemental sulfur and a secondary amine, such as morpholine. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the thioamide yields the corresponding amide. The net effect of this reaction is the migration of the carbonyl functional group from an internal position to the terminal carbon of the alkyl chain, accompanied by oxidation. wikipedia.orgresearchgate.net For this compound, this would result in the carbonyl group migrating to the end of the propane chain. The mechanism is believed to involve the formation of an enamine, which then undergoes a series of complex steps including thiation and rearrangements via aziridine (B145994) intermediates. organic-chemistry.org

Another significant rearrangement, primarily relevant to the synthesis of this compound's analogues, is the Baker-Venkataraman rearrangement . This reaction is a base-catalyzed intramolecular acyl transfer that converts a 2-acyloxyacetophenone into a 1,3-diketone. wikipedia.orgorganic-chemistry.org The process begins with the formation of an enolate from the acetophenone (B1666503), which then attacks the nearby ester carbonyl group. wikipedia.org This rearrangement is a crucial method for synthesizing the 1,3-diketone analogues discussed in the following section. uclan.ac.ukresearchgate.net

Catalytic Applications and Ligand Chemistry Involving 1,3-Diketone Analogues

The 1,3-diketone analogue, 1,3-Bis(4-methoxyphenyl)-1,3-propanedione (B50115) , also known as bis(4-methoxybenzoyl)methane, is a highly versatile compound in coordination chemistry and catalysis. sigmaaldrich.comnih.gov Its utility stems from its ability to act as a potent chelating ligand for a wide range of metal ions.

Transition Metal-Catalyzed Transformations

The complexes formed from 1,3-diketone ligands can themselves be active catalysts. While specific catalytic applications of complexes derived from 1,3-Bis(4-methoxyphenyl)-1,3-propanedione are not extensively detailed, the general class of 1,3-dicarbonyl compounds is known to participate in transition metal-catalyzed reactions. For instance, ruthenium-catalyzed C-alkylation of 1,3-diketones with alcohols has been reported, demonstrating a method for their functionalization under catalytic conditions. rsc.org

Furthermore, the ligand 1,3-Bis(4-methoxyphenyl)-1,3-propanedione (abbreviated as pmdbmH) is used in the synthesis of complex polynuclear metal clusters. A notable example is its use as a ligand in the creation of [NaFe₆(OCH₃)₁₂(pmdbm)₆]ClO₄, a sophisticated iron(III)-oxo cluster. sigmaaldrich.com Such clusters are of interest for their magnetic properties and their potential as single-molecule magnets or as precursors for catalytic materials. The organic ligand plays a critical role in stabilizing the metallic core and influencing its electronic and physical properties.

The use of diketone linkers is also fundamental to the synthesis of some Metal-Organic Frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and heterogeneous catalysis. nih.govwpi.eduresearchgate.net

Chelation and Coordination Properties

1,3-Diketones, including 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, exist in a tautomeric equilibrium between the diketo form and an enol form. The enol form can be deprotonated to yield an enolate anion, which acts as a strong bidentate, monoanionic ligand. wpi.edu The two oxygen atoms of the enolate chelate to a metal center, forming a stable six-membered ring. This chelating effect results in high-stability metal complexes.

Table 2: Properties and Coordination Chemistry of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

PropertyValue / DescriptionReference
IUPAC Name 1,3-bis(4-methoxyphenyl)propane-1,3-dione nih.gov
Synonyms Bis(4-methoxybenzoyl)methane, p,p'-Dimethoxydibenzoylmethane nih.gov
CAS Number 18362-51-1 sigmaaldrich.com
Molecular Formula C₁₇H₁₆O₄ sigmaaldrich.com
Molecular Weight 284.31 g/mol sigmaaldrich.com
Ligand Type Bidentate, monoanionic chelating ligand (as enolate) wpi.edu
Example Complex [NaFe₆(OCH₃)₁₂(pmdbm)₆]ClO₄ (where pmdbm is the deprotonated ligand) sigmaaldrich.com

Computational and Theoretical Investigations of 1,3 Bis 4 Methoxyphenyl Propan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure and geometry of molecules with a favorable balance of computational cost and accuracy.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules similar to 1,3-Bis(4-methoxyphenyl)propan-1-one, such as chalcones and their derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed. nih.govresearchgate.netnih.gov This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems.

The selection of the basis set, which is a set of mathematical functions used to build molecular orbitals, is also critical. Pople-style basis sets, such as 6-311G(d,p) or 6-31G+(d,p), are frequently used for this class of compounds. nih.govresearchgate.netnih.gov The inclusion of polarization functions (d,p) allows for more flexibility in describing the spatial distribution of electrons, which is essential for molecules with heteroatoms and π-systems. The addition of diffuse functions (+) is important for accurately describing anions or molecules with lone pairs. The combination of the B3LYP functional with a basis set like 6-311G(d,p) has been shown to provide reliable results for the geometries and electronic properties of related molecules. nih.gov

Validation of the chosen computational method is typically achieved by comparing the calculated results with experimental data, most commonly X-ray diffraction data for geometrical parameters or spectroscopic data (IR, NMR).

A direct comparison between theoretical and experimental geometrical parameters for this compound is challenging due to the limited availability of its single-crystal X-ray diffraction data in the surveyed literature. However, experimental Nuclear Magnetic Resonance (NMR) data is available and serves as a valuable benchmark for validating computational models. nih.govacs.org Theoretical calculations of NMR chemical shifts can be compared with these experimental values to assess the quality of the computed electronic structure.

Below are the reported experimental ¹H and ¹³C NMR chemical shifts for this compound.

Experimental NMR Data for this compound
¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)
7.88–7.96 (m, 2H)198.0
7.11–7.19 (m, 2H)163.5
6.87–6.95 (m, 2H)158.0
6.78–6.87 (m, 2H)133.5
3.84 (s, 3H)130.3
3.76 (s, 3H)130.1
3.15–3.27 (m, 2H)129.4
2.89–3.05 (m, 2H)114.0
113.7
55.5
55.3
40.4
29.5

Data sourced from reference nih.gov.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

While specific HOMO-LUMO data for this compound is not available in the searched literature, analysis of structurally similar compounds provides insight into the expected values. For instance, DFT studies on various chalcone (B49325) and thiophene (B33073) derivatives have been conducted.

Illustrative FMO Data for Related Compounds
CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-5.78-1.853.93
(R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester-7.14-1.745.40

Note: These values are for structurally related, but different, molecules and serve for illustrative purposes only. Data sourced from references nih.govmdpi.com.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl rings, while the LUMO would likely be centered around the carbonyl group and the adjacent phenyl ring.

The distribution of the HOMO and LUMO orbitals provides information about the intramolecular charge transfer that can occur upon electronic excitation. In molecules like this compound, the presence of electron-donating methoxy (B1213986) groups (-OCH₃) and an electron-withdrawing carbonyl group (C=O) facilitates intramolecular charge transfer. An electronic transition from the HOMO (located on the methoxyphenyl moieties) to the LUMO (associated with the propiophenone (B1677668) fragment) would represent a π → π* transition with significant charge transfer character. This property is fundamental to understanding the molecule's UV-Vis absorption characteristics and its potential for applications in materials science, such as in nonlinear optics.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

On an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, the most negative region is expected to be around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs. Regions of positive potential (colored blue) are electron-deficient and are targets for nucleophilic attack. These are typically found around the hydrogen atoms. Intermediate potential regions are colored green.

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides a visual guide to the reactive sites of the molecule. For example, the negative potential on the carbonyl oxygen indicates its role as a hydrogen bond acceptor. nih.gov

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of the electron density distribution in atomic and molecular orbitals, revealing the underlying donor-acceptor interactions that contribute to molecular stability. These interactions, also known as hyperconjugation, involve the transfer of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. The energetic significance of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2).

For this compound, NBO analysis, typically performed at a DFT level of theory (such as B3LYP with a 6-311++G(d,p) basis set), would elucidate key electronic interactions. The primary donor-acceptor interactions expected would involve the lone pairs (LP) of the oxygen atoms and the π-orbitals of the aromatic rings.

Key anticipated donor-acceptor interactions include:

Intramolecular Charge Transfer: Electron density donation from the lone pairs of the methoxy group oxygen atoms (donors) to the antibonding π* orbitals of the adjacent benzene (B151609) ring. This delocalization of electrons is characteristic of anisole-type structures and contributes significantly to the molecule's electronic stability.

Aliphatic Bridge Interactions: The σ bonds of the propane (B168953) bridge (C-C and C-H) can act as weak donors to neighboring antibonding orbitals, contributing to the conformational preferences of the flexible chain.

The stabilization energy E(2) is directly proportional to the strength of the interaction. A higher E(2) value indicates a more significant charge transfer and a stronger stabilizing interaction. A hypothetical NBO analysis would quantify these effects, as illustrated in the table below.

Table 1: Illustrative NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for this compound (Note: These values are illustrative, based on typical findings for structurally related compounds, and represent what a DFT/NBO calculation would yield.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O1) of Methoxy Group Aπ* (C-C) of Benzene Ring A~ 20 - 25p-π conjugation, resonance stabilization
LP (O2) of Methoxy Group Bπ* (C-C) of Benzene Ring B~ 20 - 25p-π conjugation, resonance stabilization
π (C-C) of Benzene Ring Aπ* (C=O) of Carbonyl Group~ 5 - 10π-π conjugation, electronic delocalization
LP (O3) of Carbonyl Groupσ* (C-C) of adjacent aliphatic C~ 2 - 5Hyperconjugation, lone pair delocalization
σ (C-H) of Propane Bridgeσ* (C-C) of adjacent C atom~ 0.5 - 2σ-σ* hyperconjugation, conformational effect

Ring A refers to the phenyl ring attached to the carbonyl group; Ring B refers to the other phenyl ring.

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR and UV-Vis Spectra)

Computational methods are routinely used to predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data.

Theoretical NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) spectra, specifically ¹H and ¹³C chemical shifts, is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is the most prevalent approach for such calculations. By optimizing the molecular geometry and then performing a GIAO calculation (e.g., at the B3LYP/6-31G(d,p) level in a suitable solvent model like Chloroform), theoretical chemical shifts can be obtained. These are then typically scaled via a linear regression analysis against experimental data for a set of known compounds to improve accuracy. Comparing the predicted shifts to experimental values helps in the definitive assignment of each proton and carbon atom in the molecule. For this compound, this would be particularly useful for assigning the protons of the two distinct methoxy groups and the complex methylene (B1212753) (-CH₂-) signals in the propane bridge.

Table 2: Comparison of Experimental and Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: Predicted values are illustrative of what a standard GIAO/DFT calculation would produce and are compared against known experimental data.)

Atom PositionExperimental ¹³C Shift (ppm)Predicted ¹³C Shift (ppm) (Hypothetical)Experimental ¹H Shift (ppm)Predicted ¹H Shift (ppm) (Hypothetical)
Carbonyl C=O198.0~197-202--
Methoxy C (Ring A)55.5~55-583.84~3.8-4.0
Methoxy C (Ring B)55.3~55-583.76~3.7-3.9
Aromatic C (ipso, Ring A)130.1~129-133--
Aromatic CH (ortho to C=O)130.3~129-1337.92~7.8-8.1
Aromatic CH (meta to C=O)113.7~113-1166.91~6.8-7.1
CH₂ (adjacent to C=O)40.4~40-433.21~3.1-3.4
CH₂ (adjacent to Ring B)29.5~29-322.96~2.9-3.2

Assignments are based on typical chemical shift ranges and published experimental data.

Theoretical UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths for the lowest electronic transitions, one can predict the absorption maxima (λmax). For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings and the carbonyl group, and n → π* transitions associated with the carbonyl oxygen's lone pairs. TD-DFT calculations would help assign these transitions and understand how the electronic structure influences the molecule's interaction with light.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanical calculations provide detailed information on static, optimized structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. Given the flexible three-carbon linker between its two aromatic rings, this compound can adopt a multitude of conformations in solution.

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, using a force field to describe the potential energy of the system. A typical simulation would involve solvating a single molecule in a box of explicit solvent (e.g., water or chloroform) and running the simulation for a duration of nanoseconds to microseconds.

The primary goal of an MD simulation for this molecule would be to explore its conformational landscape. The analysis would focus on the probability distributions of key dihedral angles that define the molecule's shape. The most important dihedral angles would be:

τ1: C(aromatic)-C(aromatic)-C(alpha)-C(beta)

τ2: C(aromatic)-C(alpha)-C(beta)-C(carbonyl)

τ3: C(alpha)-C(beta)-C(carbonyl)-C(aromatic)

By plotting the potential energy as a function of these torsions, a Ramachandran-like plot for flexible molecules can be generated, identifying low-energy (stable) and high-energy (transient) conformations. The simulation would reveal whether the molecule prefers an extended, linear-like conformation or a more folded state where the two methoxyphenyl rings might engage in π-stacking interactions. The relative populations of these conformers and the rates of interconversion between them can be quantified, providing a comprehensive picture of the molecule's structural dynamics.

Table 3: Key Dihedral Angles for Conformational Analysis via Molecular Dynamics

Dihedral AngleAtom DefinitionExpected Behavior
τ1Defines the rotation of the non-carbonyl phenyl groupLikely to show preference for angles that minimize steric hindrance with the chain.
τ2Defines the central torsion of the propane backboneCrucial for determining extended vs. folded conformations. Multiple minima expected.
τ3Defines the rotation of the propiophenone moietyInfluenced by conjugation between the carbonyl and the adjacent phenyl ring.

Scaffold Based Research: Derivatization, Analogues, and Design Principles Derived from 1,3 Bis 4 Methoxyphenyl Propan 1 One

Design and Synthesis of Functionalized Dihydrochalcone (B1670589) Analogues

The synthesis of analogues based on the 1,3-bis(4-methoxyphenyl)propan-1-one scaffold typically begins with the base dihydrochalcone structure, which is often obtained through the reduction of the corresponding chalcone (B49325) (1,3-diaryl-2-propen-1-one). nih.gov A common method for this is the catalytic hydrogenation of the α,β-unsaturated double bond in the chalcone precursor, which selectively reduces the double bond without affecting the carbonyl group or aromatic rings. nih.gov Once the dihydrochalcone core is obtained, further functionalization can be achieved.

Diversification of Aromatic Substituents

A primary strategy for creating analogues involves altering the substitution patterns on the two aromatic rings. The methoxy (B1213986) groups on the parent compound are key features, but their number, position, and replacement with other functional groups can significantly influence the molecule's properties.

Research has shown that increasing the number of electron-donating methoxy groups can enhance biological activity. For instance, analogues such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one and 1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one have been synthesized. The introduction of a 3,4-dimethoxyphenyl or a 3,4,5-trimethoxyphenyl group in place of a 4-methoxyphenyl (B3050149) ring can increase lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Another approach involves replacing the methoxy groups with other substituents to modulate electronic and steric properties. For example, derivatives with difluoromethoxy groups, such as 1-(3-(difluoromethoxy)-4-methoxyphenyl)propan-2-one, have been explored. evitachem.com The difluoromethoxy group can serve as a bioisostere for the methoxy group, offering different hydrogen-bonding capabilities and metabolic stability. evitachem.com

Below is a table of representative analogues with diversified aromatic substituents.

Compound Name Ring A Substituent Ring B Substituent Key Structural Difference
This compound4-methoxy4-methoxyParent Scaffold
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propan-1-one Derivative3,4-dimethoxy4-methoxyAdditional methoxy group on Ring A. mdpi.com
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one4-methoxy3,4,5-trimethoxyTwo additional methoxy groups on Ring B.
1-(3-(Difluoromethoxy)-4-methoxyphenyl)propan-2-one Analogue3-difluoromethoxy, 4-methoxyN/A (Modified Core)Introduction of a difluoromethoxy group. evitachem.com

Modifications at the Aliphatic Propanone Chain

The three-carbon aliphatic linker is another key target for modification. Changes to this chain can alter the molecule's conformation, flexibility, and reactivity. A common synthetic starting point for dihydrochalcones is the corresponding chalcone, where the aliphatic chain contains a double bond. The reduction of this double bond is a fundamental modification that transforms the planar chalcone into the more flexible dihydrochalcone scaffold. nih.gov

Further modifications include the introduction of substituents along the chain. For example, the addition of a phenylthio group to the β-carbon of the propanone chain has been explored in related scaffolds to create 1,3-diphenyl-3-(phenylthio)propan-1-ones. nih.gov Such modifications introduce new functional groups that can participate in different biological interactions. Another strategy involves adding basic side chains, such as a tertiary amine, to the propanone backbone, which has been shown to improve the cytotoxic effects of related compounds on cancer cells. nih.gov

Incorporation of Heterocyclic Moieties onto the Scaffold

Integrating heterocyclic rings into the dihydrochalcone framework is a widely used strategy to create novel chemical entities. Heterocycles like triazoles, oxadiazoles, and thiadiazoles are known pharmacophores that can enhance a molecule's biological activity and metabolic profile through hydrogen bonding and other interactions. nih.govnih.gov

Strategies for Triazole, Oxadiazole, and Thiadiazole Ring Integration

Triazoles: A common method for introducing a 1,2,4-triazole (B32235) ring is through a Michael addition reaction. mdpi.com This involves reacting the corresponding chalcone precursor (e.g., 1,3-bis(4-methoxyphenyl)prop-2-en-1-one) with 1H-1,2,4-triazole. The reaction can be catalyzed by ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, often under solvent-free conditions. mdpi.com This approach directly attaches the triazole nitrogen to the β-carbon of the propanone chain.

Oxadiazoles and Thiadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives often involves multi-step procedures starting from a carboxylic acid or hydrazide intermediate. nih.govechemcom.com A general strategy involves:

Converting a carboxylic acid derivative of the scaffold into the corresponding acid hydrazide.

For 1,3,4-oxadiazoles , the hydrazide can be cyclized by reacting with carbon disulfide in the presence of a base like potassium hydroxide (B78521), or through cyclocondensation with various carboxylic acids using a dehydrating agent like phosphorus oxychloride. nih.govechemcom.com

For 1,3,4-thiadiazoles , the hydrazide is first reacted with an isothiocyanate to form an acylthiosemicarbazide intermediate, which is then cyclized using a strong acid like sulfuric acid. nih.gov Alternatively, the oxadiazole ring can sometimes be converted to a thiadiazole using reagents like thiourea. nih.gov

The following table summarizes common synthetic strategies.

Heterocycle Synthetic Strategy Key Reagents/Intermediates
1,2,4-TriazoleMichael Addition to Chalcone Precursor1H-1,2,4-triazole, Catalyst (e.g., bcmim-Cl). mdpi.com
1,3,4-OxadiazoleCyclization of Acid HydrazideCarbon Disulfide (CS2), KOH; or Carboxylic Acid, POCl3. echemcom.com
1,3,4-ThiadiazoleCyclization of AcylthiosemicarbazideAcid Hydrazide, Phenyl Isothiocyanate, H2SO4. nih.gov

Exploration of Furan (B31954) and other Heterocyclic Conjugates

The incorporation of a furan ring has also been investigated. Research into 3-(furan-2-yl)-1,3-diarylpropan-1-ones demonstrates a synthetic pathway where the furan moiety is part of the initial scaffold. researchgate.net These furan-containing propanones can undergo oxidative dearomatization, followed by cyclization to form complex structures, showcasing the furan ring's role as a reactive handle for further transformations. researchgate.net This highlights a strategy where the heterocycle is not just an appendage but an integral and reactive component of the molecular design.

Structure-Activity Relationship (SAR) Studies Focusing on Structural Modulations

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of the this compound analogues influence their biological function. By synthesizing and testing a series of related compounds, researchers can identify the key molecular determinants for activity.

Impact of Aromatic Substitution: SAR studies on related scaffolds reveal clear trends. The addition of electron-donating groups, such as extra methoxy groups on the aromatic rings, has been shown to enhance biological activity in some contexts. For example, a derivative with a 3,4-dimethoxyphenyl group exhibited enhanced herbicidal and antifungal activity compared to a compound with a single 4-methoxyphenyl substituent, likely due to improved binding to target proteins. In other studies on related flavanone (B1672756) scaffolds, the position and nature of halogen substituents on the aromatic rings were found to be critical, with di-halogenated derivatives showing better free radical scavenging properties than mono-halogenated ones. mdpi.com

Role of the Aliphatic Chain: The flexibility and substitution of the propanone chain are central to activity. The saturation of the chain (dihydrochalcone vs. chalcone) fundamentally alters the three-dimensional shape of the molecule, which dictates how it fits into a biological target. The introduction of specific functional groups, such as a tertiary amine basic side chain, has been shown to significantly improve the cytotoxic effects of related propanone structures, suggesting that this modification can introduce favorable interactions with biological macromolecules. nih.gov

Influence of Heterocyclic Moieties: The incorporation of heterocyclic rings provides a powerful tool for modulating activity. The triazole ring, for instance, is a known pharmacophore that can act as a hydrogen bond acceptor and interact with various enzymes. SAR studies on triazole-bearing compounds have shown that the combination of the triazole moiety with specific aromatic substitutions (like the aforementioned dimethoxy-phenyl group) leads to synergistic effects on activity. Similarly, 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are often used as bioisosteric replacements for other groups, valued for their metabolic stability and ability to form hydrogen bonds. nih.govnih.gov The choice of heterocycle and its point of attachment are critical variables in the design of potent analogues.

Influence of Methoxy Group Positions and Number

Research on analogous chalcone structures (1,3-diarylprop-2-en-1-ones) provides significant insights. Studies have shown that the position of the methoxy group can tune the optical and nonlinear optical (NLO) properties of these molecules. researchgate.netnih.gov For instance, a methoxy group in the para-position of a phenyl ring generally results in a greater enhancement of NLO response compared to when it is in the ortho- or meta-position. researchgate.netnih.gov This is attributed to more effective charge transfer along the molecular axis in the para-substituted isomer.

The number of methoxy groups also plays a crucial role. Increasing the number of methoxy substituents on the phenyl rings can further enhance certain properties. rsc.org For example, in studies on chalcone derivatives, molecules with multiple methoxy groups, such as trimethoxy-substituted compounds, have demonstrated significantly higher NLO behavior. researchgate.net This additive effect underscores the importance of the number of electron-donating groups in modulating the molecular properties. The systematic addition of methoxy groups allows for a graded tuning of the electronic characteristics of the diarylpropanone scaffold. rsc.org

Table 1: Influence of Methoxy Group Substitution on Molecular Properties of Chalcone Analogues

Compound Structure (Analogues) Substitution Pattern Observed Effect Reference
(E)-1-(thiophen-3-yl)-3-(2-methoxyphenyl)prop-2-en-1-one Ortho-methoxy Baseline NLO response researchgate.netnih.gov
(E)-1-(thiophen-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one Meta-methoxy NLO response lower than para researchgate.netnih.gov
(E)-1-(thiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one Para-methoxy ~2.2-2.4 times higher NLO response than ortho/meta researchgate.netnih.gov

Impact of Chain Length and Saturation on Molecular Properties

Saturation: The propane (B168953) chain in this compound is fully saturated. Introducing a double bond into this chain, to form the corresponding prop-2-en-1-one structure (a chalcone), has a profound impact on the molecule's geometry. The C=C double bond introduces rigidity and planarity into the linker, holding the two aryl rings in a more defined orientation. This change from a flexible, saturated linker to a rigid, unsaturated one significantly alters the molecule's conformational possibilities. In various molecular systems, the degree of saturation is known to be critical for physical properties. nih.gov For instance, saturated fatty acids have straight chains that pack tightly, resulting in higher melting points, while the "kinks" introduced by double bonds in unsaturated fatty acids prevent tight packing, leading to lower melting points. youtube.com Therefore, the saturated chain of this compound allows for greater conformational freedom compared to its unsaturated chalcone analogue.

Table 2: Predicted Effects of Chain Modification on Diarylalkanone Properties

Chain Modification Structural Change Predicted Impact on Molecular Properties
Shortening Chain (e.g., ethanone) Reduced size and lipophilicity Increased potential solubility in polar solvents, lower melting point
Lengthening Chain (e.g., butanone) Increased size and lipophilicity Decreased solubility in polar solvents, higher melting point

Exploration of 1,3-Diarylpropan-1-one Frameworks for Chemical Research

The 1,3-diarylpropan-1-one framework and its unsaturated analogue, the chalcone scaffold, are cornerstones in medicinal chemistry and materials science for the development of new compounds. researchgate.netmdpi.com This core structure is considered a "privileged scaffold" because it can be derivatized to interact with a wide range of biological targets. The synthesis of libraries of molecules based on this central framework is a common strategy in drug discovery. researchgate.net

Researchers utilize the 1,3-diarylpropan-1-one scaffold as a starting point for creating diverse analogues. researchgate.net The two phenyl rings and the central propanone unit offer multiple sites for chemical modification. researchgate.net For example, different functional groups can be introduced onto the aromatic rings to modulate activity, selectivity, and pharmacokinetic properties. The ketone group in the propanone chain can be reduced to an alcohol or used as a handle for further synthetic transformations.

A key synthetic precursor to 1,3-diarylpropan-1-ones is often the corresponding chalcone (1,3-diarylprop-2-en-1-one), which is typically prepared via a base-catalyzed Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a benzaldehyde (B42025). mdpi.com The subsequent reduction of the carbon-carbon double bond yields the saturated 1,3-diarylpropan-1-one. This two-step process allows for immense structural diversity by simply varying the starting ketones and aldehydes. The exploration of these frameworks has led to the identification of compounds with a wide array of chemical and biological activities, highlighting the versatility and importance of the 1,3-diarylpropan-1-one scaffold in modern chemical research.

Advanced Applications of 1,3 Bis 4 Methoxyphenyl Propan 1 One in Chemical Sciences

Utilization as a Chemical Intermediate in Multistep Synthesis

1,3-Bis(4-methoxyphenyl)propan-1-one, also known by its synonym 4',4-dimethoxydihydrochalcone, serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its 1,3-diarylpropane framework is particularly amenable to cyclocondensation reactions with binucleophilic reagents to form important heterocyclic cores, such as pyrimidines and pyrazoles.

Chalcone (B49325) derivatives, including the saturated backbone of this compound, are well-established starting materials for the synthesis of pyrimidines. nih.govsoton.ac.ukechemi.com These reactions typically involve the condensation of the dihydrochalcone (B1670589) with a source of the pyrimidine (B1678525) ring, such as urea (B33335) or guanidine, in the presence of a base. nih.govechemi.com The resulting pyrimidine derivatives are of significant interest due to their wide spectrum of pharmacological activities. soton.ac.ukechemi.com For instance, pyrimidines synthesized from chalcone precursors have been investigated for their anthelmintic and antimicrobial properties. nih.govnih.gov The synthesis can be carried out using conventional heating or more modern techniques like microwave irradiation, which can lead to shorter reaction times and improved yields. nih.gov

Similarly, the 1,3-dicarbonyl-like reactivity of the propan-1-one backbone allows for the synthesis of pyrazole (B372694) derivatives. The reaction with hydrazine (B178648) or its derivatives leads to the formation of the pyrazole ring. nih.govnih.gov These pyrazole-containing compounds have also shown promise in medicinal chemistry, with some derivatives exhibiting anticancer and antimicrobial activities. nih.gov The general synthetic approach involves the reaction of a chalcone or a related 1,3-diarylpropanone with a hydrazine source, leading to cyclization and the formation of the pyrazole core. nih.govnih.govias.ac.in

The versatility of this compound as a chemical intermediate is further highlighted by its use in the synthesis of more complex molecules. For example, it can be a starting point for creating various substituted propenone derivatives with potential biological activities. nih.govnih.gov

Table 1: Heterocyclic Synthesis from Dihydrochalcone Precursors

HeterocycleReagentsKey Reaction TypeReference
PyrimidinesUrea, GuanidineCyclocondensation nih.govsoton.ac.ukechemi.com
PyrazolesHydrazine HydrateCyclocondensation nih.govnih.gov

Contributions to Ligand Design in Organometallic Chemistry

While the closely related 1,3-bis(4-methoxyphenyl)-1,3-propanedione (B50115) is a well-known chelating ligand for metal ions, the direct use of this compound in ligand design is less common. sigmaaldrich.commdpi.comresearchgate.net However, its flexible 1,3-diarylpropane backbone presents opportunities for modification to create novel polydentate ligands. The carbonyl group and the activated methylene (B1212753) bridge can be functionalized to introduce additional donor atoms, thereby increasing the coordination potential of the molecule.

For instance, the core structure can be envisioned as a scaffold for creating ligands with N, O, or S donor atoms. The synthesis of multidentate ligands often involves the strategic placement of donor groups to achieve a specific coordination geometry around a metal center. ias.ac.injocpr.comresearchgate.net The reactivity of the ketone in this compound allows for reactions such as reductive amination to introduce nitrogen-based donor groups. researchgate.net Furthermore, the methylene group can potentially be deprotonated and functionalized to introduce other coordinating moieties.

The development of such ligands can lead to transition metal complexes with interesting catalytic properties or applications in materials science. nih.govresearchgate.netrsc.org The electronic properties of the two methoxy-substituted phenyl rings can also influence the coordination chemistry and the reactivity of the resulting metal complexes.

Potential for Integration into Materials Science Research

The structural features of this compound suggest its potential for integration into various materials. The aromatic rings and the carbonyl group can impart specific properties to polymers or other materials.

One area of potential is in the development of polymers with high thermal stability and desirable mechanical properties. For example, poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their excellent properties. osti.gov While not a direct monomer for PAEK synthesis in its current form, modification of this compound to introduce suitable functional groups for polymerization, such as hydroxyl or halide groups on the phenyl rings, could allow for its incorporation into such polymer backbones.

Furthermore, the π-conjugated system of the aromatic rings, although interrupted by the saturated propane (B168953) chain, can be a basis for developing materials with interesting optical properties. Chalcones and their derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. nih.govnih.gov The presence of donor (methoxy) groups on the phenyl rings of this compound could enhance its potential as a precursor for NLO materials. researchgate.net Theoretical studies, such as DFT calculations, can be employed to predict the NLO properties of derivatives of this compound. nih.gov

Development of Novel Synthetic Reagents and Methodologies

The reactivity of the 1,3-diarylpropan-1-one scaffold can be harnessed for the development of new synthetic methods and reagents. The ketone functionality and the adjacent methylene group are key reactive sites that can participate in a variety of chemical transformations.

For example, the enolate formed by deprotonation of the methylene group can act as a nucleophile in various carbon-carbon bond-forming reactions. This reactivity can be exploited to build more complex molecular architectures. The development of stereoselective reactions involving this prochiral ketone could also lead to the synthesis of chiral building blocks for asymmetric synthesis.

Moreover, the entire molecule can serve as a template for the design of new reagents. By attaching specific functional groups, this compound could be transformed into a reagent for specific chemical transformations. For instance, derivatization to introduce a leaving group could create a new electrophilic building block.

The study of the cyclization reactions of this compound and its derivatives can also lead to novel synthetic routes to heterocyclic systems. nih.gov The exploration of its reactivity under various conditions, such as in the presence of different catalysts or under photochemical activation, could unveil new and efficient synthetic methodologies.

Q & A

Basic Research Questions

Q. What is the molecular structure of 1,3-Bis(4-methoxyphenyl)propan-1-one, and how is it characterized experimentally?

  • Answer : The compound has the molecular formula C₁₇H₁₈O₃ (average mass: 270.33 g/mol) with a central propan-1-one backbone flanked by two 4-methoxyphenyl groups. Structural confirmation typically employs:

  • Nuclear Magnetic Resonance (NMR) : To resolve methoxy (-OCH₃) and aromatic proton environments.
  • Mass Spectrometry (MS) : For molecular ion detection (e.g., m/z 270.1256 for [M+H]⁺).
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving bond lengths, and dihedral angles .

Q. What are the established synthetic routes for this compound?

  • Answer : Common methods include:

  • Claisen-Schmidt Condensation : Reacting 4-methoxybenzaldehyde with a ketone under basic conditions (e.g., NaOH/ethanol).
  • Multi-Step Functionalization : Starting with 4-methoxyphenol or benzaldehyde derivatives, followed by hydroxylation and etherification (e.g., as seen in related chalcone syntheses) .
    • Key Variables : Yield optimization depends on temperature (60–80°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., KOH vs. piperidine).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Answer : Discrepancies (e.g., antifungal activity against Aspergillus niger) may arise from:

  • Purity Variations : Impurities >3% can skew bioassay results. Use HPLC (≥98% purity) for validation .
  • Stereochemical Effects : Chiral centers (if present) may influence activity. Employ chiral chromatography or circular dichroism (CD) for enantiomer separation .
  • Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols across studies to ensure comparability .

Q. What advanced techniques are recommended for analyzing photophysical properties or reaction intermediates of this compound?

  • Answer :

  • Time-Resolved Spectroscopy : To study excited-state dynamics (e.g., fluorescence quenching by methoxy groups).
  • DFT Calculations : Model charge distribution and reaction pathways (e.g., using Gaussian or ORCA software).
  • In Situ IR/NMR : Monitor intermediates during synthesis (e.g., enolate formation in condensation reactions) .

Methodological Guidance

Q. How should researchers design crystallization trials for X-ray structure determination?

  • Answer :

  • Solvent Screening : Test polar (e.g., methanol) and non-polar (e.g., hexane) solvents for crystal growth.
  • Temperature Gradients : Slow cooling from 50°C to 4°C enhances crystal quality.
  • Software Tools : Use SHELXD for phase problem resolution and SHELXL for refinement. Validate structures with CCDC deposition .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Answer :

  • Functional Group Modulation : Replace methoxy groups with halogens or hydroxyls to assess electronic effects.
  • Parallel Synthesis : Utilize combinatorial libraries (e.g., via Suzuki coupling) to generate analogs efficiently.
  • Analytical Workflow : Confirm derivatives via LC-MS and 2D NMR (COSY, HSQC) .

Key Citations

  • Structural data and refinement: SHELX suite .
  • Biological activity: Antifungal studies .
  • Synthetic protocols: Multi-step hydroxylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.